molecular formula C11H8N2O3 B3029015 4-(4-Nitrophenoxy)pyridine CAS No. 4783-83-9

4-(4-Nitrophenoxy)pyridine

Cat. No.: B3029015
CAS No.: 4783-83-9
M. Wt: 216.19
InChI Key: WNLPFSUCTGPURU-UHFFFAOYSA-N
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Description

4-(4-Nitrophenoxy)pyridine is an organic compound with the molecular formula C11H8N2O3. It is a yellow crystalline solid that is commonly used in organic synthesis, pharmaceutical research, and as a ligand in coordination chemistry . The compound is known for its versatility in various chemical reactions and its applications in different scientific fields.

Scientific Research Applications

4-(4-Nitrophenoxy)pyridine has a wide range of applications in scientific research:

Mechanism of Action

Target of Action

It’s known that nitropyridines can undergo reactions at the benzylic position , which could potentially interact with various biological targets.

Biochemical Pathways

Nitropyridines and their derivatives are known to be important synthetic intermediates for new pesticides and medicines , suggesting that they may interact with a variety of biochemical pathways.

Pharmacokinetics

It’s known that the compound is solid at room temperature , which could potentially impact its bioavailability.

Result of Action

Some phenoxypyridines have shown promising herbicidal activity , suggesting that 4-(4-Nitrophenoxy)pyridine could potentially have similar effects.

Action Environment

It’s known that the compound is stable when sealed in a dry environment at room temperature .

Future Directions

For highly sensitive detection of 4-nitrophenol (4-NP) in the environment, a novel pyridine diketopyrrolopyrrole-functionalized graphene oxide (PDPP–GO) composite was constructed for the first time by an improved Hummers’ method .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-(4-Nitrophenoxy)pyridine can be synthesized through several methods. One common method involves the reaction of pyridine with 4-nitrophenol. The process typically includes the nitration of pyridine using dilute sulfuric acid or nitric acid to produce 4-nitropyridine. This intermediate is then reacted with a base to introduce the phenoxy group, resulting in the formation of this compound .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of catalysts to enhance the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions: 4-(4-Nitrophenoxy)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields 4-(4-aminophenoxy)pyridine, while substitution reactions can produce various substituted pyridine derivatives .

Comparison with Similar Compounds

4-(4-Nitrophenoxy)pyridine can be compared with other similar compounds such as:

The uniqueness of this compound lies in its combination of the nitro group, phenoxy group, and pyridine ring, which confer distinct chemical properties and reactivity .

Properties

IUPAC Name

4-(4-nitrophenoxy)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O3/c14-13(15)9-1-3-10(4-2-9)16-11-5-7-12-8-6-11/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNLPFSUCTGPURU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10659427
Record name 4-(4-Nitrophenoxy)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10659427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4783-83-9
Record name 4-(4-Nitrophenoxy)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10659427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 4-hydroxypyridine (4.42 g, 45.8 mmol) and 1-fluoro-4-nitrobenzene (4.89 mL, 45.8 mmol) in anhydrous DMF (50 mL) was added anhydrous K2CO3 (13.0 g, 91.6 mmol) in one portion. The mixture was heated at the reflux temperature with stirring for 24 h, cooled to room temperature and poured in water (300 mL). The solid that separated was filtered, washed with water and dried well under high vacuum to yield 8.9 g (90%) of desired product, 4-(4-pyridinyloxy)-1-nitrobenzene. 1H NMR (CDCl3, 300 MHz): δ 8.36 (d, 2H, J=9.0 Hz), 8.11 (d, 2H, J=8.1 Hz), 7.83 (d, 2H, J=9.0 Hz), 6.27 (d, 2H, J=7.8 Hz); LCMS (m/z): 217 (MH+).
Quantity
4.42 g
Type
reactant
Reaction Step One
Quantity
4.89 mL
Type
reactant
Reaction Step One
Name
Quantity
13 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step Two
Yield
90%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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